

Application Notes and Protocols for Ternidazoled6 Hydrochloride in NMR Spectroscopy

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Compound of Interest		
Compound Name:	Ternidazole-d6hydrochloride	
Cat. No.:	B583655	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ternidazole is a 5-nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa.[1][2] Its mechanism of action, like other nitroimidazoles, involves the reductive activation of its nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[3][4][5] The use of stable isotope-labeled analogues, such as Ternidazole-d6 hydrochloride, offers significant advantages in analytical and metabolic studies. This document outlines detailed application notes and protocols for the use of Ternidazole-d6 hydrochloride in Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on its application as an internal standard for quantitative NMR (qNMR) and as a tracer in metabolic studies.

Application 1: Quantitative NMR (qNMR) Internal Standard

Ternidazole-d6 hydrochloride can serve as an excellent internal standard for the accurate quantification of unlabeled Ternidazole and its related impurities in bulk drug substances and pharmaceutical formulations. The deuterium labeling provides distinct NMR signals that do not overlap with the analyte signals, a critical requirement for qNMR.[6]

Quantitative Data Summary



Methodological & Application

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The following table summarizes the hypothetical ¹H-NMR data for Ternidazole and Ternidazole-d6 hydrochloride in DMSO-d6. The chemical shifts for Ternidazole-d6 are predicted based on the structure of Ternidazole, with the deuterium-labeled positions expected to be silent in the ¹H-NMR spectrum.



Compound	Functional Group	Chemical Shift (δ, ppm)	Multiplicity	Integration
Ternidazole	-CH₃ (imidazole ring)	~2.4	S	3H
-CH ₂ - (propyl chain, adjacent to N)	~4.2	t	2H	
-CH ₂ - (propyl chain, middle)	~2.0	m	2H	
-CH ₂ - (propyl chain, adjacent to OH)	~3.5	t	2H	_
-OH	~4.7	t	1H	
-CH (imidazole ring)	~8.0	S	1H	_
Ternidazole-d6 HCl	-CD₃ (imidazole ring)	-	-	-
-CD ₂ - (propyl chain, adjacent to N)	-	-	-	
-CH ₂ - (propyl chain, middle)	~2.0	m	2H	
-CD ₂ - (propyl chain, adjacent to OH)	-	-	-	_
-OD	-	-	-	_
-CH (imidazole ring)	~8.0	S	1H	_



Note: The chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The -CH₂- signal at ~2.0 ppm in Ternidazole-d6 hydrochloride would be the primary signal for quantification.

Experimental Protocol: qNMR for Purity Assessment of Ternidazole

This protocol describes the use of Ternidazole-d6 hydrochloride as an internal standard for determining the purity of a Ternidazole active pharmaceutical ingredient (API).

- 1. Materials and Equipment:
- Ternidazole API (analyte)
- Ternidazole-d6 hydrochloride (internal standard, IS) of known purity
- Dimethyl sulfoxide-d6 (DMSO-d6)
- · High-precision analytical balance
- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer and sonicator
- 2. Sample Preparation:
- Accurately weigh approximately 10 mg of the Ternidazole-d6 hydrochloride internal standard into a clean, dry vial.
- Accurately weigh approximately 20 mg of the Ternidazole API into the same vial.
- Record the exact weights of both the IS and the analyte.
- Add approximately 0.75 mL of DMSO-d6 to the vial.



- Cap the vial and mix using a vortex mixer and sonicator until both components are fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
- 3. NMR Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to achieve optimal resolution and lineshape.
- Acquire a ¹H-NMR spectrum with parameters suitable for quantification. Key parameters include:
 - Pulse Angle: 90°
 - Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and IS). This is critical for accurate integration. A typical starting value is 30 seconds.
 - Number of Scans: 8 to 16, depending on the concentration.
 - Acquisition Time: Sufficient to resolve the signals of interest.
- 4. Data Processing and Analysis:
- Apply a Fourier transform to the acquired FID.
- Perform phase and baseline correction on the spectrum.
- Integrate the well-resolved signal of the analyte (e.g., the imidazole proton at ~8.0 ppm or the methyl protons at ~2.4 ppm) and the signal of the internal standard (the middle -CH₂protons at ~2.0 ppm).
- Calculate the purity of the Ternidazole API using the following equation[7]:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

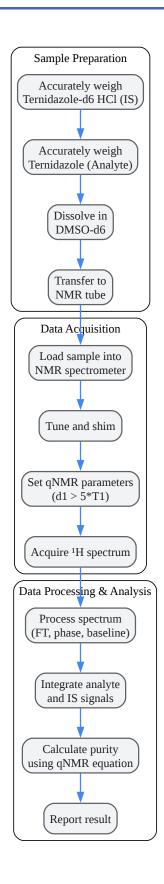


Where:

- I = Integral value
- \circ N = Number of protons for the integrated signal
- MW = Molecular weight
- W = Weight
- Purity_IS = Certified purity of the internal standard

Workflow Diagram





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Caption: Workflow for qNMR purity assessment.



Application 2: Metabolic Tracer Studies

Deuterium-labeled compounds are valuable tools for tracing the metabolic fate of drugs in biological systems.[1][8] Ternidazole-d6 hydrochloride can be administered to in vitro or in vivo models, and NMR spectroscopy can be used to identify and quantify the parent drug and its deuterated metabolites in biological matrices like urine, plasma, or cell extracts.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of Ternidazole-d6 hydrochloride in human liver microsomes.

- 1. Materials and Equipment:
- Ternidazole-d6 hydrochloride
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN) or Methanol (for guenching and protein precipitation)
- Centrifuge
- NMR spectrometer and tubes
- Incubator/water bath at 37°C
- 2. Incubation Procedure:
- Prepare a stock solution of Ternidazole-d6 hydrochloride in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding Ternidazole-d6 hydrochloride (final concentration, e.g., 10 μM) and the NADPH regenerating system.

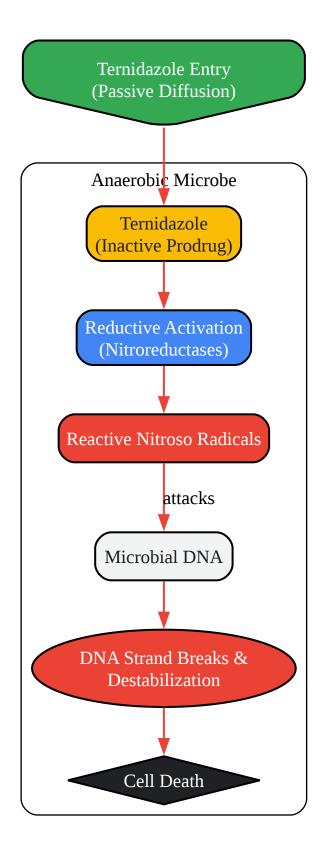


- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN.
- Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
- 3. Sample Preparation for NMR Analysis:
- Carefully collect the supernatant.
- Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer) containing a known concentration of an internal standard for quantification (e.g., DSS-d6).
- Transfer the solution to an NMR tube.
- 4. NMR Data Acquisition and Analysis:
- Acquire ¹H-NMR spectra for each time point. Use a water suppression pulse sequence (e.g., presaturation) to attenuate the residual water signal.
- Process the spectra and identify the signals corresponding to the parent Ternidazole-d6 hydrochloride and any potential metabolites.
- Quantify the disappearance of the parent compound over time by integrating its characteristic signal relative to the internal standard.
- The appearance of new signals may indicate the formation of metabolites. 2D NMR
 experiments (e.g., COSY, HSQC) can be employed to aid in the structural elucidation of
 these metabolites.

Signaling Pathway Diagram: Mechanism of Action



The antimicrobial action of Ternidazole involves its reduction to cytotoxic intermediates that damage microbial DNA.





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Caption: Reductive activation of Ternidazole.

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